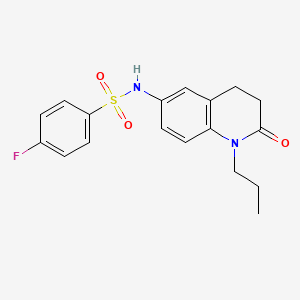

4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

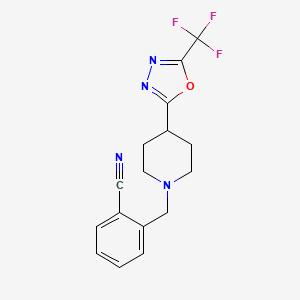

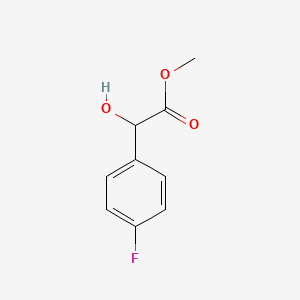

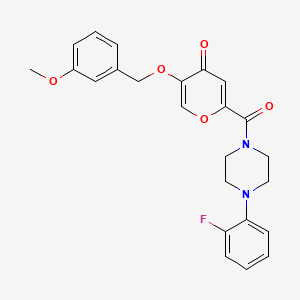

The compound “4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzenesulfonamide group, and a fluorine atom attached to the benzene ring . The exact 3D structure would need to be determined experimentally or through computational methods .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. The presence of the benzenesulfonamide group might enhance its solubility in water, while the tetrahydroquinoline group might influence its stability .Scientific Research Applications

Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for in vitro antitumor activity. Some of these compounds showed more potency and efficacy than the reference drug Doxorubicin, suggesting their potential as antitumor agents (Alqasoumi et al., 2010).

Inhibitors for Human Carbonic Anhydrases (hCAs) : Compounds designed based on crystallographic studies of hCA II complex showed remarkable inhibition for brain-expressed hCA VII and selectivity over hCA I and II isoforms. These findings highlight the potential of these compounds as hCA inhibitors (Bruno et al., 2017).

Anti-Dengue Virus Agents : Diarylpyrazolylquinoline derivatives have been evaluated for their anti-dengue virus activity. Certain compounds demonstrated significant anti-DENV-2 activity, suggesting their potential as antiviral agents (Lee et al., 2017).

Fluorescence Probes for Zinc(II) Detection : A study on caged Zn2+ probes indicated the potential of these compounds as fluorescence probes for detecting zinc ions, which is significant in biological research (Aoki et al., 2008).

Agonists for Human Beta3 Adrenergic Receptor : Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were examined as human beta3 adrenergic receptor agonists, with some showing significant activity. This has implications in the development of treatments for conditions related to this receptor (Parmee et al., 2000).

Synthesis of Fluorinated Isoquinolines and Quinolines : Research on the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution indicated potential applications in organic synthesis and drug development (Ichikawa et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Compounds containing a benzenesulfonamide group are generally well-tolerated, but can cause allergic reactions in some individuals . The safety profile would need to be determined through toxicity testing.

Future Directions

Properties

IUPAC Name |

4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-2-11-21-17-9-6-15(12-13(17)3-10-18(21)22)20-25(23,24)16-7-4-14(19)5-8-16/h4-9,12,20H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJKUUXHJQNCTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2687733.png)

![5-cinnamyl-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2687739.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[(3,4-dimethoxyphenyl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2687742.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2687746.png)

![4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline](/img/structure/B2687750.png)

![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)